Cas no 606-28-0 (Methyl 2-benzoylbenzoate)
Methyl 2-benzoylbenzoate Properties
Names and Identifiers
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- Methyl 2-benzoylbenzoate
- OMBB
- 2-Benzoylbenzoic acid methyl ester
- Methyl-O-benzoyl benzoate
- Photoinitiator-MBB
- Methyl-2-benzoylbenzoate
- Methyl o-benzoyl benzoate
- MBB
- Benzophenone-2-carboxylic Acid Methyl Ester
- Methyl Benzophenone-2-carboxylate
- 2-Benzoyl benzoic acid methyl ester
- Methyl o-benzoylbenzoate
- 2-Benzoylbenzoic acid, methyl ester
- o-(Methoxycarbonyl)benzophenone
- Benzoic acid, 2-benzoyl-, methyl ester
- Benzoic acid, o-benzoyl-, methyl ester
- methyl 2-(phenylcarbonyl)benzoate
- NQSMEZJWJJVYOI-UHFFFAOYSA-N
- Benzoic acid, benzoyl-, methyl ester
- 2-BenzoYl-Benzoic Acid Methyl Ester
- o-Benzoy
- O-BENZOYLBENZOICACIDMETHYLESTER;O-
- SCHEMBL28000
- W-105240
- AKOS003827563
- F87465
- CHEBI:191129
- 2-benzoyl benzoic acid methyl ester;benzoic acid, 2-benzoyl-, methyl ester;methyl 2-benzoylbenzoate;methyl 2-(phenylcarbonyl)benzoate;benzoic acid, o-benzoyl-, methyl ester;2-benzoyl benzoic acid methyl ester benzoic acid, 2-benzoyl-, methyl ester methyl 2-benzoylbenzoate methyl 2-(phenylcarbonyl)benzoate benzoic acid, o-benzoyl-, methyl ester
- AS-12023
- NSC 3797
- NS00019830
- XUP7S9NT59
- CHEMBL3629239
- InChI=1/C15H12O3/c1-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10H,1H
- 606-28-0
- Z19663893
- TimTec1_000331
- B1231
- HMS1534P01
- AI3-00516
- NSC3797
- FT-0632520
- o-Benzoyl Benzomethoxycarbonyl(OBM)
- AC-16418
- BRD-K82275274-001-01-1
- NCGC00175229-01
- o-Benzoylbenzoic acid methyl ester
- EINECS 210-112-3
- Methyl-2-benzoylbenzoate, 97%
- BDBM50129069
- CS-W010289
- DTXSID2060549
- MFCD00017187
- 2-Benzoylbenzoic acid-methyl ester
- o-Benzoyl benzoic acid, methyl ester
- NSC-3797
- 2-Benzoylbenzoic Acid Methyl Ester
- STK731405
- DB-053675
- 2-benzoyl benzoic acid methyl ester
- +Expand
-
- MFCD00017187
- NQSMEZJWJJVYOI-UHFFFAOYSA-N
- 1S/C15H12O3/c1-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10H,1H3
- O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C([H])=C1C(=O)OC([H])([H])[H]
Computed Properties
- 240.07900
- 0
- 3
- 4
- 240.078644241g/mol
- 18
- 305
- 0
- 0
- 0
- 0
- 0
- 1
- 2.7
- nothing
- 0
- 43.4
Experimental Properties
- 2.70420
- 43.37000
- 1.5740 (estimate)
- 352°C(lit.)
- 51.0 to 53.0 deg-C
- >110 ºC
- Not available
- Not available
- 1,69 g/cm3
Methyl 2-benzoylbenzoate Security Information
Methyl 2-benzoylbenzoate Customs Data
- 2918990090
-
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Methyl 2-benzoylbenzoate Price
Methyl 2-benzoylbenzoate Suppliers
Methyl 2-benzoylbenzoate Related Literature
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1. Stobbe condensation with dimethyl glutarate. Syntheses of some polycyclic compoundsAmareshwar Chatterjee,Somenath Banerjee,Asok K. Sarker,Braja G. Hazra J. Chem. Soc. C 1971 661
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2. Reactions of carbonyl compounds in basic solutions. Part V. The mechanism of the alkaline hydrolysis of methyl 8-(3- or 4-substituted benzoyl)-, 8-formyl-, and 8-pivaloyl-1-naphthoates and methyl 5-formylphenanthrene-4-carboxylate. Neighbouring-group participation by carbonyl groupsK. Bowden,A. M. Last J. Chem. Soc. Perkin Trans. 2 1973 345
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3. Base-catalysed intramolecular nucleophilic keto-group participation in the solvolysis of the hindered ester, 2-acetylphenyl mesitoate: acetal formation under basic conditions as a mechanistic consequence of such participationHugh D. Burrows,R. Malcolm Topping J. Chem. Soc. B 1970 1323
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4. Reactions of carbonyl compounds in basic solutions. Part 8. Mechanism of alkaline hydrolysis of methyl pseudo-8-(3- or 4-substituted benzoyl)-1-naphthoates and pseudo-2-(3- or 4-substituted benzoyl)benzoatesKeith Bowden,Faiq A. El-Kaissi J. Chem. Soc. Perkin Trans. 2 1977 526
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5. Base-catalysed intramolecular nucleophilic keto-group participation in the solvolysis of the hindered ester, 2-acetylphenyl mesitoate: acetal formation under basic conditions as a mechanistic consequence of such participationHugh D. Burrows,R. Malcolm Topping J. Chem. Soc. B 1970 1323
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K. Bowden,G. R. Taylor J. Chem. Soc. B 1971 149
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N. I. Medina-Pérez,A. Arrizabalaga-Larra?aga,R. Seró,E. Moyano Anal. Methods 2020 12 358
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8. Ring–chain tautomerism. Part II. Methyl esters of 2-acyl-and 2-aroyl-benzoic acidsK. Bowden,G. R. Taylor J. Chem. Soc. B 1971 1395
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9. Redox enzyme models. Catalysis of the cathodic cleavage of benzyl esters via complexation with a substituted β-cyclodextrinCarmen Z. Smith,James H. P. Utley J. Chem. Soc. Chem. Commun. 1981 792
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Keith Bowden Chem. Soc. Rev. 1995 24 431